4-Methyl-6-styrylpyrimidin-5-ol

説明

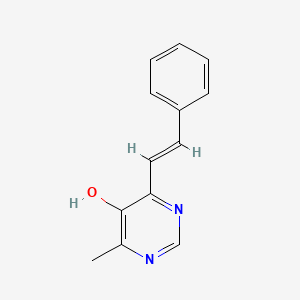

4-Methyl-6-styrylpyrimidin-5-ol is a pyrimidine derivative featuring a methyl group at position 4, a hydroxyl group at position 5, and a styryl (vinylbenzene) substituent at position 6. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, anticancer, and enzymatic inhibitory activities.

特性

分子式 |

C13H12N2O |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |

InChI |

InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |

InChIキー |

TZTGVLCMRVOIPD-BQYQJAHWSA-N |

異性体SMILES |

CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |

正規SMILES |

CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.

Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.

化学反応の分析

Types of Reactions

4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:

Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Ethyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

科学的研究の応用

4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural Comparison with Similar Compounds

Core Pyrimidine Modifications

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol (C₅H₅ClN₂OS) : Replaces the styryl group with chlorine and methylsulfanyl substituents. The chloro group increases electrophilicity, while the methylsulfanyl (SMe) group provides electron-donating effects, contrasting with the electron-withdrawing hydroxyl (OH) and styryl groups in the target compound .

- 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol: Incorporates a fused thieno ring instead of a styryl group, altering aromaticity and steric bulk. This structural variation may influence solubility and biological target interactions .

- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate : Features a fluorophenyl group and a sulfonyl moiety, introducing strong electron-withdrawing effects and polar functional groups absent in the target compound .

Table 1: Structural Features of Selected Pyrimidine Derivatives

Comparison with Analogs

- Sulfur-containing derivatives : Compounds like 2-(4-trifluoromethylbenzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) are synthesized using alkylation with bromides or chlorides in DMF, followed by acid precipitation .

- Ester derivatives: Methyl 4-methyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) benzoate (5b) employs esterification and thioether formation, requiring chromatographic purification .

- Thieno-fused systems: Synthesis involves multi-step cyclization and substitution, as seen in thieno[2,3-d]pyrimidin-4-ol derivatives .

Physicochemical Properties

Melting Points and Solubility

- 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol : Melts at 241–243°C, with a predicted density of 1.48 g/cm³. The chloro and SMe groups enhance crystallinity .

- Styryl-containing analogs : Expected to exhibit lower melting points due to the bulky styryl group reducing packing efficiency.

- Thieno-fused derivatives: Likely less soluble in polar solvents due to aromatic fusion .

Acidity (pKa)

- The hydroxyl group at position 5 in this compound is acidic, with a pKa likely influenced by resonance stabilization. For 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol, the predicted pKa is 5.91, suggesting moderate acidity . Styryl and methyl groups may slightly increase pKa compared to chloro analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。